molecular formula C20H15N3O2S2 B11121229 (5Z)-5-[(2Z)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-[(2Z)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11121229
M. Wt: 393.5 g/mol
InChI Key: FAIXZIHEIMLDDB-VEYWJUQXSA-N
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Description

The compound (5Z)-5-[(2Z)-3-(2-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule featuring a triazolo-thiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the triazolo-thiazole core through cyclization reactions. Subsequent steps involve the introduction of the methoxyphenyl and thiophene-2-yl groups via coupling reactions. Common reagents used in these reactions include organometallic catalysts and various solvents to facilitate the reactions under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The double bonds in the compound can be reduced to single bonds using hydrogenation reactions.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group would yield quinones, while reduction of the double bonds would yield saturated derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Phenolic Compounds: Compounds with hydroxyl groups attached to aromatic rings.

    Thiophene Derivatives: Compounds containing the thiophene ring structure.

Uniqueness

This compound is unique due to its triazolo-thiazole core, which imparts specific electronic and steric properties. These properties can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H15N3O2S2

Molecular Weight

393.5 g/mol

IUPAC Name

(5Z)-5-[(Z)-3-(2-methoxyphenyl)prop-2-enylidene]-2-[(E)-2-thiophen-2-ylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H15N3O2S2/c1-25-16-9-3-2-6-14(16)7-4-10-17-19(24)23-20(27-17)21-18(22-23)12-11-15-8-5-13-26-15/h2-13H,1H3/b7-4-,12-11+,17-10-

InChI Key

FAIXZIHEIMLDDB-VEYWJUQXSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\C=C/2\C(=O)N3C(=NC(=N3)/C=C/C4=CC=CS4)S2

Canonical SMILES

COC1=CC=CC=C1C=CC=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CS4)S2

Origin of Product

United States

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